Ethyl 2-cyano-3-morpholinoacrylate

CAS No.:

Cat. No.: VC10827619

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O3 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | ethyl (E)-2-cyano-3-morpholin-4-ylprop-2-enoate |

| Standard InChI | InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+ |

| Standard InChI Key | JEUHJKUDMBBWLQ-CMDGGOBGSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C/N1CCOCC1)/C#N |

| SMILES | CCOC(=O)C(=CN1CCOCC1)C#N |

| Canonical SMILES | CCOC(=O)C(=CN1CCOCC1)C#N |

Introduction

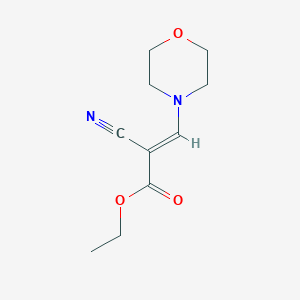

Chemical Identity and Structural Features

Ethyl 2-cyano-3-morpholinoacrylate belongs to the class of α,β-unsaturated esters, where the β-position is substituted with a cyano group and a morpholine ring. The IUPAC name for this compound is ethyl 2-cyano-3-(morpholin-4-yl)prop-2-enoate, and its systematic structure features:

-

A cyano group (–C≡N) at the α-position, enhancing electrophilicity for nucleophilic additions.

-

A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) at the β-position, contributing to solubility in polar solvents and potential bioactivity.

-

An ethyl ester (–COOEt) terminus, facilitating hydrolytic stability and synthetic versatility.

The compound’s planar geometry, supported by conjugation between the cyano group and the acrylate double bond, is critical for its reactivity in cycloaddition and polymerization reactions .

Synthesis and Manufacturing Methods

Condensation Reactions with Morpholine

A widely cited synthesis involves the condensation of ethyl cyanoacetate with morpholine derivatives under basic conditions. For example, Swaringen et al. (1980) achieved a 92% yield by reacting ethyl cyanoacetate with morpholine in the presence of a catalytic base, such as triethylamine, in a refluxing non-polar solvent (e.g., toluene) . The reaction proceeds via a Knoevenagel condensation mechanism, where the base deprotonates ethyl cyanoacetate, enabling nucleophilic attack by morpholine.

Patent-Based Optimizations

INDOCO REMEDIES LIMITED patented an improved method (WO2011/64798 A1) using sodium bicarbonate as a mild base catalyst, which minimizes side reactions and enhances yield to 82% . Key steps include:

-

Dissolving morpholine and ethyl cyanoacetate in cyclohexane.

-

Heating the mixture to 102–104°C under reflux.

-

Gradual addition of sodium bicarbonate to catalyze the condensation.

-

Continuous removal of water via azeotropic distillation to shift equilibrium toward product formation .

This method addresses challenges associated with traditional strong bases (e.g., NaOH), which can hydrolyze the cyano group or ester functionality .

Comparative Analysis of Synthetic Routes

| Parameter | Swaringen et al. (1980) | Patent WO2011/64798 |

|---|---|---|

| Catalyst | Triethylamine | Sodium bicarbonate |

| Solvent | Toluene | Cyclohexane |

| Reaction Temperature | 110°C | 102–104°C |

| Yield | 92% | 82% |

| Byproduct Formation | Moderate | Low |

The choice of catalyst and solvent significantly impacts reaction efficiency. Sodium bicarbonate, being weakly basic, reduces ester hydrolysis risks, while cyclohexane facilitates water removal via azeotrope formation .

Physicochemical Properties

Thermal and Physical Characteristics

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) but limited solubility in water (<0.1 g/L at 25°C). Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating storage in anhydrous environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume